3-Bromopyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-Bromopyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopyrido[1,2-a]pyrimidin-4-one can be achieved through various methods. One common approach involves the bromination of pyrido[1,2-a]pyrimidin-4-one using bromine or N-bromosuccinimide (NBS) under mild conditions . Another method includes the use of microwave-assisted condensation of starting amines with imines obtained by the reaction of 2-amino-5-bromonicotinonitrile with dimethylformamide dimethylacetal .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. These reactions are carried out in controlled environments to ensure high yields and purity. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Bromopyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and selenides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of pyrido[1,2-a]pyrimidin-4-one with different functional groups, enhancing their biological and chemical properties .
Scientific Research Applications
3-Bromopyrido[1,2-a]pyrimidin-4-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromopyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with cellular receptors, modulating various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Bromopyrido[2,3-d]pyrimidin-4-one: Similar in structure but with different biological activities.
4-N-substituted 6-bromopyrido[2,3-d]pyrimidines: These compounds have different substituents at the 4-position, leading to varied applications.
Uniqueness
3-Bromopyrido[1,2-a]pyrimidin-4-one is unique due to its specific bromine substitution at the 3-position, which enhances its reactivity and potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
3-bromopyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-5-10-7-3-1-2-4-11(7)8(6)12/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGDXASVNIRBLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=O)N2C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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